Rhodium hydroxide

Overview

Description

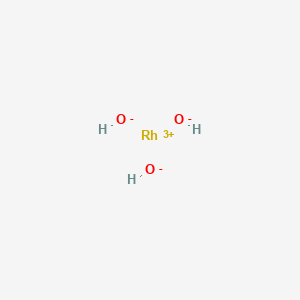

Rhodium hydroxide is a chemical compound with the formula Rh(OH)₃. It is a hydroxide of rhodium, a rare and valuable element belonging to the platinum group of metals. This compound is known for its unique properties, including high stability and resistance to oxidation. It appears as a yellow powder and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Rhodium hydroxide can be synthesized by treating rhodium(III) chloride with aqueous sodium hydroxide. The reaction results in the formation of this compound as a yellow precipitate: [ \text{RhCl}_3 + 3\text{NaOH} \rightarrow \text{Rh(OH)}_3 + 3\text{NaCl} ]

Industrial Production Methods: Industrial production of this compound involves the use of high-purity rhodium compounds and controlled reaction conditions to ensure the formation of high-quality this compound. The process typically involves the dissolution of rhodium metal in aqua regia, followed by neutralization with sodium hydroxide to precipitate this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form rhodium oxides, such as Rh₂O₃ and RhO₂.

Reduction: It can be reduced to metallic rhodium using reducing agents like hydrogen gas.

Substitution: this compound can react with various ligands to form different rhodium complexes.

Common Reagents and Conditions:

Oxidation: High temperatures and oxygen or other oxidizing agents.

Reduction: Hydrogen gas or other reducing agents under controlled conditions.

Substitution: Ligands such as phosphines or amines in appropriate solvents.

Major Products Formed:

Oxidation: Rhodium oxides (Rh₂O₃, RhO₂).

Reduction: Metallic rhodium.

Substitution: Rhodium complexes with various ligands

Scientific Research Applications

Catalytic Applications

Rhodium hydroxide is primarily recognized for its catalytic properties. It plays a crucial role in several chemical reactions:

- Hydrogenation Reactions : this compound is used as a catalyst in the hydrogenation of alkenes and alkynes, facilitating the addition of hydrogen to unsaturated hydrocarbons. This process is vital in the production of various chemicals and fuels.

- Carbonylation Processes : In industrial settings, this compound is involved in the carbonylation of methanol to produce acetic acid through the Monsanto process. Although this has been largely replaced by iridium-based catalysts, rhodium still finds use in specific applications due to its efficiency in catalyzing reactions involving carbon monoxide .

- Hydroformylation : Rhodium-based catalysts, including this compound, are essential for hydroformylation, which converts alkenes into aldehydes. This reaction is significant for producing intermediates used in detergents and pharmaceuticals .

Material Science

This compound also contributes to advancements in material science:

- Oxide Formation : Upon thermal decomposition, this compound can yield various rhodium oxides that exhibit unique properties. For instance, β-Rh₂O₃ is known for its thermal stability and potential applications in electronic devices and sensors .

- Nanoparticle Synthesis : The synthesis of this compound nanoparticles has been studied for their potential use in catalysis and as electrocatalysts due to their high surface area and reactivity. These nanoparticles remain stable at elevated temperatures, making them suitable for high-temperature applications .

Electrochemical Applications

In electrochemistry, this compound serves as a critical component:

- Electrochemical Sensors : this compound films are used in electrochemical sensors for detecting various analytes. Its ability to form hydrous oxide films under potential cycling enhances the sensitivity and selectivity of these sensors .

- Energy Storage Devices : Research indicates that this compound can be utilized in supercapacitors and batteries due to its favorable electrochemical properties, contributing to energy storage solutions that require high efficiency and durability .

Case Study 1: Hydrogenation of Benzene

A study demonstrated the effectiveness of this compound as a catalyst for the hydrogenation of benzene to cyclohexane. The reaction conditions were optimized to achieve high conversion rates, showcasing the compound's catalytic efficiency compared to other metal catalysts.

Case Study 2: Carbonylation of Methanol

In an industrial setting, this compound was employed in the carbonylation of methanol to produce acetic acid. The process was analyzed for yield efficiency and cost-effectiveness compared to iridium-based methods, highlighting areas where rhodium remains competitive despite higher costs.

Data Tables

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Catalysis | Hydrogenation | High selectivity and conversion rates |

| Catalysis | Carbonylation | Effective production of acetic acid |

| Material Science | Oxide formation | Thermal stability for electronic devices |

| Electrochemistry | Electrochemical sensors | Enhanced sensitivity and selectivity |

| Energy Storage | Supercapacitors | High efficiency and durability |

Mechanism of Action

The mechanism of action of rhodium hydroxide involves its ability to act as a catalyst in various chemical reactions. It can facilitate the transfer of electrons and promote the formation or breaking of chemical bonds. In biological systems, this compound can interact with biomolecules such as DNA and proteins, leading to potential therapeutic effects .

Comparison with Similar Compounds

Rhodium Oxide (Rh₂O₃): Another compound of rhodium with similar oxidation states.

Rhodium Chloride (RhCl₃): A common precursor to rhodium hydroxide.

Rhodium Sulfate (Rh₂(SO₄)₃): Another rhodium compound used in various applications.

Uniqueness: this compound is unique due to its high stability and resistance to oxidation. It also has distinct catalytic properties that make it valuable in both scientific research and industrial applications .

Biological Activity

Rhodium hydroxide, a compound of rhodium, has garnered attention in various biological applications due to its unique properties and potential therapeutic uses. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings from diverse sources.

1. Overview of this compound

This compound (Rh(OH)₃) is an inorganic compound that can exist in various forms, including nanoparticles. Its unique chemical properties make it a subject of interest in fields such as catalysis and biomedicine. The biological activity of rhodium compounds, particularly in the context of cancer treatment and antimicrobial applications, has been extensively studied.

2.1 Anticancer Properties

Research has demonstrated that rhodium complexes exhibit selective cytotoxicity towards cancer cells, particularly those deficient in the mismatch repair (MMR) pathway. For instance, rhodium metalloinsertors have shown high affinity for binding DNA mismatches, leading to cell-selective cytotoxic effects. A study indicated that these complexes preferentially inhibited the proliferation of MMR-deficient cells compared to MMR-proficient cells, suggesting their potential as targeted cancer therapies .

Table 1: Selectivity of Rhodium Metalloinsertors in Cancer Cells

| Compound Type | MMR Proficient Cells | MMR Deficient Cells | Binding Affinity |

|---|---|---|---|

| Rhodium Metalloinsertors | Low | High | Strong |

2.2 Antimicrobial Activity

Rhodium nanoparticles (RhNPs) have been investigated for their antimicrobial properties. Recent studies revealed that functionalized RhNPs exhibited significant antibacterial activity against drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus), outperforming traditional silver nanoparticles (AgNPs) . This highlights the potential of rhodium-based compounds in treating infections caused by resistant bacteria.

Case Study: Efficacy Against MRSA

- Study Title: Functionalized Rhodium Nanoparticles as Antimicrobial Agents

- Findings: RhNPs showed superior efficacy against MRSA compared to AgNPs.

- Implications: Potential use in clinical settings for treating skin and soft tissue infections.

The mechanisms underlying the biological activity of rhodium compounds are multifaceted:

- DNA Binding: Rhodium metalloinsertors bind to DNA mismatches, disrupting normal cellular functions and inducing apoptosis or necrosis in targeted cancer cells .

- Oxidative Stress Reduction: Rhodium nanoparticles have demonstrated the ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage . This property is crucial in mitigating cellular stress responses and enhancing cell viability under pathological conditions.

4. Recent Advances in Research

Recent literature has emphasized the versatility and potential applications of rhodium complexes in drug discovery and development:

- Inhibitory Effects: Studies have shown that various rhodium complexes can inhibit specific enzymes involved in disease pathways, making them candidates for drug development .

- Synthesis and Design: Advances in synthetic methodologies have led to the development of more effective rhodium-based compounds with enhanced biological activities, including improved selectivity and reduced side effects compared to conventional drugs .

5. Conclusion

This compound and its derivatives exhibit promising biological activities, particularly in anticancer and antimicrobial applications. The ability to selectively target MMR-deficient cancer cells and effectively combat drug-resistant bacteria positions rhodium-based compounds as valuable tools in modern medicine. Ongoing research is essential to fully elucidate their mechanisms of action and optimize their therapeutic potential.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for rhodium hydroxide, and how do experimental variables influence product purity and morphology?

- Methodological Answer : this compound is typically synthesized via alkaline precipitation of rhodium(III) salts (e.g., RhCl₃) using NaOH or NH₄OH. Key variables include:

- pH control : Higher pH (>10) favors Rh(OH)₃ formation but risks colloidal aggregation .

- Temperature : Hydrothermal synthesis (120–200°C) produces crystalline phases, while room-temperature methods yield amorphous structures .

- Precursor selection : Chloride vs. nitrate precursors affect nucleation rates and impurity profiles (e.g., residual Cl⁻) .

Q. How can researchers characterize the stability of this compound under varying environmental conditions?

- Methodological Answer : Stability studies should include:

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures and hydrated vs. anhydrous phase transitions.

- pH-dependent solubility tests : Measure dissolution rates in acidic (pH <3) and alkaline (pH >12) media using UV-Vis spectroscopy to track Rh³⁺ release .

- Long-term air exposure trials : Monitor oxidation states via X-ray photoelectron spectroscopy (XPS); Rh(OH)₃ may slowly oxidize to RhO₂ in humid air .

Q. What analytical techniques are critical for verifying this compound composition and ruling out common contaminants?

- Methodological Answer : Combine:

- Elemental analysis : ICP-mass spectrometry (ICP-MS) for Rh quantification and trace metal detection (e.g., Fe, Al) .

- Spectroscopy : Fourier-transform infrared (FTIR) to identify O–H and Rh–O bonding modes (peaks at ~3300 cm⁻¹ and 500–600 cm⁻¹, respectively) .

- Surface area analysis : BET nitrogen adsorption to assess porosity, which impacts catalytic activity .

Advanced Research Questions

Q. How do coordination environments of this compound influence its catalytic mechanisms in redox reactions?

- Methodological Answer : Investigate using:

- X-ray absorption spectroscopy (XAS) : Resolve Rh–O bond lengths and coordination numbers (e.g., octahedral vs. distorted geometries) .

- Electrochemical impedance spectroscopy (EIS) : Correlate surface hydroxyl group density with charge-transfer efficiency in oxygen evolution reactions (OER) .

- Computational modeling : Density functional theory (DFT) to simulate intermediate adsorption energies on Rh(OH)₃ surfaces .

Q. What experimental strategies resolve contradictions in reported kinetic data for this compound-mediated reactions?

- Methodological Answer : Address discrepancies by:

- Standardizing reaction conditions : Fix pH, ionic strength, and Rh loading to isolate variable effects (e.g., temperature, substrate concentration) .

- In-situ monitoring : Use stopped-flow spectroscopy or quartz crystal microbalance (QCM) to track real-time reaction progress .

- Error source analysis : Compare batch-to-batch Rh(OH)₃ purity (via ICP-MS) and surface hydration states (via TGA) .

Q. How can advanced microscopy techniques elucidate this compound’s structure-property relationships at the nanoscale?

- Methodological Answer :

- Transmission electron microscopy (TEM) : Resolve particle size distributions and lattice fringes (e.g., d-spacing matching Rh(OH)₃ vs. RhO₂) .

- Atomic force microscopy (AFM) : Map surface roughness and agglomeration tendencies under controlled humidity .

- Electron energy loss spectroscopy (EELS) : Identify localized oxidation states and defect sites .

Q. Data Contradiction Analysis

- Example Issue : Conflicting reports on Rh(OH)₃’s catalytic activity in CO oxidation.

- Resolution Framework :

Compare precursor synthesis routes (e.g., chloride-derived vs. nitrate-derived Rh(OH)₃ may retain ligands that poison active sites) .

Normalize activity metrics by surface area (BET) rather than mass .

Replicate experiments under inert atmospheres to exclude ambient O₂/H₂O interference .

Q. Recommended Experimental Design Checklist

Properties

IUPAC Name |

rhodium(3+);trihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O.Rh/h3*1H2;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEDZFORYFITAF-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[Rh+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3O3Rh | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80944256 | |

| Record name | Rhodium(III) hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.928 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21656-02-0 | |

| Record name | Rhodium hydroxide (Rh(OH)3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21656-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodium hydroxide (Rh(OH)3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021656020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodium hydroxide (Rh(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rhodium(III) hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.